BenchChemオンラインストアへようこそ!

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole

GPR109a agonism HCAR2 partial agonist Structure–activity relationship

5-(5-Methyl-1H-pyrazol-3-yl)-1H-tetrazole (CAS 36764-55-3) is a bifunctional heterocyclic building block comprising a 5-methylpyrazole ring directly linked at the 3-position to a 1H-tetrazole ring. With a molecular formula of C₅H₆N₆ and a molecular weight of 150.14 g/mol, this compound belongs to the pyrazole–tetrazole hybrid class that has been identified as a privileged scaffold for selective, small-molecule agonists of the human G-protein-coupled receptor GPR109a (HCAR2), the high-affinity receptor for the HDL-raising drug nicotinic acid.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 36764-55-3
Cat. No. B3180841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole
CAS36764-55-3
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=NNN=N2
InChIInChI=1S/C5H6N6/c1-3-2-4(7-6-3)5-8-10-11-9-5/h2H,1H3,(H,6,7)(H,8,9,10,11)
InChIKeyWATUROZKWWQBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Methyl-1H-pyrazol-3-yl)-1H-tetrazole (CAS 36764-55-3): Scientific Procurement and Structural Differentiation Guide


5-(5-Methyl-1H-pyrazol-3-yl)-1H-tetrazole (CAS 36764-55-3) is a bifunctional heterocyclic building block comprising a 5-methylpyrazole ring directly linked at the 3-position to a 1H-tetrazole ring [1]. With a molecular formula of C₅H₆N₆ and a molecular weight of 150.14 g/mol, this compound belongs to the pyrazole–tetrazole hybrid class that has been identified as a privileged scaffold for selective, small-molecule agonists of the human G-protein-coupled receptor GPR109a (HCAR2), the high-affinity receptor for the HDL-raising drug nicotinic acid [2]. Its compact structure, combining hydrogen-bond donor/acceptor capabilities from both azole rings, makes it a key reference compound for structure–activity relationship (SAR) studies in niacin receptor pharmacology.

Why In-Class Substitution of 5-(5-Methyl-1H-pyrazol-3-yl)-1H-tetrazole (CAS 36764-55-3) Is Scientifically Unreliable


Within the pyrazole–tetrazole hybrid class, even minor alkyl substituent changes produce dramatic shifts in GPR109a agonist potency. Researchers cannot assume functional interchangeability between 5-methyl, 5-isopropyl, or tricyclic-fused analogs because the methyl group specifically occupies a sterically constrained region of the receptor's orthosteric pocket, as demonstrated by comparative EC₅₀ data from identical assay conditions [1]. Generic replacement with an uncharacterized or differently substituted pyrazole–tetrazole core risks altering both potency and the partial-agonist character that distinguishes this scaffold from full agonists like nicotinic acid, directly impacting the interpretability of downstream G₀/Gᵢ signaling, cAMP modulation, and free fatty acid reduction assays [2].

Quantitative Differentiation of 5-(5-Methyl-1H-pyrazol-3-yl)-1H-tetrazole (CAS 36764-55-3) from Closest Analogs


GPR109a (HCAR2) Agonist Potency: 5-Methyl vs. 5-Isopropyl Substituent – Direct Matched-Pair Comparison

The 5-methyl analog (target compound) demonstrates significantly greater agonist activity at human GPR109a compared to the 5-isopropyl analog. In a head-to-head matched-pair comparison using identical assay conditions—human GPR109a expressed in human adipocytes with cAMP modulation measured by HTRF assay—the 5-methyl derivative achieved an EC₅₀ of ~1,510 nM (pEC₅₀ = 5.82), whereas the 5-isopropyl derivative (CHEMBL235229; CAS 36764-57-5) exhibited an EC₅₀ of 40,700 nM, representing a 27-fold difference in potency [1][2]. This demonstrates that the steric size at the pyrazole 5-position is a critical determinant of receptor engagement, with bulkier alkyl groups causing substantial potency loss.

GPR109a agonism HCAR2 partial agonist Structure–activity relationship Pyrazole–tetrazole SAR

GPR109a Agonist Potency Gap: Simple 5-Methyl Pyrazole–Tetrazole vs. Optimized Tricyclic Analog MK-0354

The target compound represents the foundational monocyclic pyrazole–tetrazole scaffold, with moderate agonist activity (EC₅₀ ≈ 1,510 nM). In contrast, MK-0354 (CHEMBL456145; 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole), a conformationally constrained tricyclic analog developed through iterative optimization, achieved an EC₅₀ of 286 nM in CHO cells expressing human GPR109a [1]. The approximately 5.3-fold potency improvement in MK-0354 is attributed to the rigidified cyclopenta-fused scaffold that pre-organizes the tetrazole and pyrazole rings for optimal receptor interaction, a feature absent in the freely rotatable 5-methyl compound.

GPR109a partial agonist Lead optimization Scaffold evolution Free fatty acid reduction

Partial Agonist Character vs. Full Agonist Nicotinic Acid: Functional Selectivity Implications

The target compound and related 5-alkyl pyrazole–tetrazoles are characterized as selective, small-molecule partial agonists of GPR109a, in contrast to the full agonist nicotinic acid (niacin) which activates the receptor with an EC₅₀ of ~250 nM [1][2]. While full agonism by nicotinic acid drives robust HDL-raising effects, it also triggers cutaneous flushing via GPR109a-mediated prostaglandin release—a major clinical limitation. The partial agonist character of the pyrazole–tetrazole scaffold, including the 5-methyl prototype, has been associated with reduced vasodilation in preclinical models [1]. Although quantitative bias measurements (e.g., β-arrestin recruitment vs. cAMP) are not publicly reported for the 5-methyl compound specifically, the class-level evidence indicates that the partial agonist pharmacology is an intrinsic feature of the non-acidic pyrazole–tetrazole core, distinguishing it from carboxylic acid-containing agonists.

Partial agonism GPR109a biased signaling Flushing liability Niacin receptor pharmacology

Recommended Research and Industrial Application Scenarios for 5-(5-Methyl-1H-pyrazol-3-yl)-1H-tetrazole (CAS 36764-55-3)


GPCR Fragment-Based Drug Discovery (FBDD) Targeting HCAR2/GPR109a

With an EC₅₀ of approximately 1,510 nM [1], 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole serves as a validated, low-molecular-weight (150 Da) fragment hit for GPR109a. Its confirmed agonist activity in human adipocyte cAMP assays makes it an ideal starting point for fragment growing, merging, or linking strategies aimed at improving potency toward the sub-100 nM range observed for clinical-stage candidates such as MK-0354 [2]. The compound's structural simplicity also facilitates rapid synthetic diversification of the pyrazole 1-position and tetrazole N-alkylation sites.

Negative Control or Reference Compound in 5-Alkyl Pyrazole–Tetrazole SAR Studies

Owing to the 27-fold potency drop when substituting the 5-methyl group with a 5-isopropyl group (EC₅₀ = 40,700 nM) [3], the methyl analog functions as the minimal active reference compound in SAR tables. Researchers systematically varying substituents at the pyrazole 5-position can use this compound as the benchmark against which all other alkyl, aryl, or heteroaryl analogs are compared, ensuring that structure–activity trends are anchored to a consistent baseline activity under standardized assay conditions [1].

Tool Compound for Investigating Partial vs. Full Agonism at Hydroxycarboxylic Acid Receptor 2

The pyrazole–tetrazole class is established as a series of partial agonists at GPR109a/HCAR2 [2], in contrast to the full agonist nicotinic acid. While direct bias factor data for this specific compound remain limited, its use in parallel with a full agonist (nicotinic acid, EC₅₀ ≈ 250 nM) [4] enables controlled studies of GPR109a-mediated signaling divergence, particularly in assays measuring cAMP suppression, β-arrestin recruitment, and downstream free fatty acid reduction. This comparative pharmacology is key to understanding the structural determinants of flushing versus therapeutic lipid modulation.

Synthetic Building Block for Parallel Library Synthesis of Pyrazole–Tetrazole Hybrids

As described in the foundational synthetic methodology [2], 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole is accessible via reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with sodium azide under acidic conditions. Its bifunctional nature—with the pyrazole NH available for alkylation/arylation and the tetrazole ring amenable to N-functionalization—allows it to serve as a central intermediate for constructing diverse parallel libraries. Procurement of the high-purity parent compound (≥98% as offered by specialized suppliers ) ensures reproducible starting material for subsequent diversification reactions.

Quote Request

Request a Quote for 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.